molecular formula C6H3Br2FO B1409835 3,4-Dibromo-5-fluorophenol CAS No. 1803716-58-6

3,4-Dibromo-5-fluorophenol

Cat. No.: B1409835
CAS No.: 1803716-58-6
M. Wt: 269.89 g/mol
InChI Key: NZMWJBLGMVYYBI-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluorophenol is a halogenated phenolic compound featuring two bromine atoms at the 3- and 4-positions and a fluorine atom at the 5-position of the phenol ring. This substitution pattern confers distinct electronic, steric, and physicochemical properties, making it relevant in materials science, pharmaceutical intermediates, and supramolecular chemistry.

Properties

CAS No.

1803716-58-6

Molecular Formula

C6H3Br2FO

Molecular Weight

269.89 g/mol

IUPAC Name

3,4-dibromo-5-fluorophenol

InChI

InChI=1S/C6H3Br2FO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H

InChI Key

NZMWJBLGMVYYBI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)Br)Br)O

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4-Dibromo-5-fluorophenol

The positional isomer 2,4-Dibromo-5-fluorophenol (CAS: 3D-CAA36934) shares the same molecular formula (C₆H₃Br₂FO) but differs in bromine substitution (2- and 4-positions vs. 3- and 4-positions). Key differences include:

  • Acidity: The 2,4-substitution likely reduces phenolic acidity compared to 3,4-substitution due to weaker electron-withdrawing effects. Bromine at the ortho position (2-) may sterically hinder deprotonation.
  • Reactivity : The 2,4-isomer may exhibit lower electrophilic aromatic substitution (EAS) activity at the para position due to steric crowding from adjacent bromine atoms.
  • Commercial Availability : Both compounds are listed as discontinued in commercial catalogs, suggesting challenges in synthesis or niche applications .
Table 1: Comparison of Halogenated Phenols
Compound Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
3,4-Dibromo-5-fluorophenol C₆H₃Br₂FO 3-Br, 4-Br, 5-F 291.90 Potential intermediate in drug synthesis; limited structural data
2,4-Dibromo-5-fluorophenol C₆H₃Br₂FO 2-Br, 4-Br, 5-F 291.90 Discontinued; used in organic building blocks
3,5-Dibromo-4-fluorophenol C₆H₃Br₂FO 3-Br, 5-Br, 4-F 291.90 Hypothetical isomer; predicted higher symmetry and crystallinity

Brominated/Fluorinated Aromatic Derivatives

  • Its crystal structure reveals Br⋯Br interactions (3.499 Å) and C—H⋯H—C dihydrogen bonds, which stabilize the lattice . Such interactions may also occur in this compound but remain unverified.
  • Ethyl 3-fluoro-4-methylphenyl sulfide: A fluorinated thioether with a methyl group at the 4-position. The fluorine atom’s electronegativity enhances sulfur’s nucleophilicity, a property less pronounced in phenolic systems due to competing resonance effects .

Functional Group Influence

  • Fluorine vs. Bromine: Fluorine’s strong electron-withdrawing effect increases phenolic acidity more significantly than bromine. In this compound, the fluorine at the 5-position may dominate electronic effects, directing EAS reactions to the ortho and para positions relative to the -OH group.

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